2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chlorophenoxy, pyridinyl, and benzoxazolyl groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-chlorophenol, pyridine-4-carboxylic acid, and 1,3-benzoxazole. These intermediates undergo various reactions, including nucleophilic substitution, amidation, and cyclization, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may uncover therapeutic applications, such as anti-inflammatory or anticancer effects.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl
Properties
CAS No. |
6101-04-8 |
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Molecular Formula |
C20H14ClN3O3 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-3-1-2-4-17(15)26-12-19(25)23-14-5-6-18-16(11-14)24-20(27-18)13-7-9-22-10-8-13/h1-11H,12H2,(H,23,25) |
InChI Key |
USHCINBWQOUWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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